molecular formula C10H10ClN3O2 B1478687 5-(Chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole CAS No. 2092086-30-9

5-(Chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B1478687
CAS No.: 2092086-30-9
M. Wt: 239.66 g/mol
InChI Key: UPHPCYNTUHBKTD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H10ClN3O2 and its molecular weight is 239.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

One study focused on the synthesis and herbicidal activity of novel oxadiazole derivatives, noting that these compounds exhibited moderate to high levels of activity against weeds at certain application rates, showcasing the potential of 5-(Chloromethyl)-1,2,4-oxadiazoles in agricultural applications (Tajik & Dadras, 2011).

Antibacterial and Antifungal Properties

Research into oxadiazole derivatives has revealed significant antibacterial and antifungal activities. For example, specific synthesized compounds demonstrated potent activity against various bacterial strains, indicating their potential as new antibacterial agents (Rai et al., 2010). Another study synthesized a series of oxadiazoles with demonstrated potent to weak antimicrobial activity, highlighting their potential utility in developing new antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

Inhibition of Glycogen Phosphorylase

A study synthesized various conjugates combining D-glucose, oxadiazole, and triazole aimed at inhibiting glycogen phosphorylase. This research underscores the compound's potential application in managing metabolic disorders, including diabetes (Kun et al., 2011).

Synthesis of Novel Derivatives for Biological Applications

The versatility of 5-(Chloromethyl)-1,2,4-oxadiazoles as synthons for producing a range of derivatives with potential biological activities is evident in the literature. Studies have explored their use in synthesizing compounds with potential insecticidal activity (Holla et al., 2004), as well as in creating novel classes of antimicrobial agents (Mahesh et al., 2022).

Chemical Properties and Reactions

Research also delves into the chemical properties and reactions of oxadiazole derivatives, providing a foundation for further chemical synthesis and applications in various fields. For instance, the multifunctional nature of certain oxadiazole synthons for producing diverse 1,2,5-oxadiazole derivatives has been examined, showcasing the compound's role in advancing synthetic chemistry (Stepanov, Dashko, & Stepanova, 2019).

Properties

IUPAC Name

5-(chloromethyl)-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-2-15-8-4-3-7(6-12-8)10-13-9(5-11)16-14-10/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHPCYNTUHBKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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